Hydroxy Metronidazole-d4

Vue d'ensemble

Description

Hydroxy Metronidazole-d4 is a deuterated compound of Hydroxy Metronidazole, which is a metabolite of Metronidazole. It belongs to the class of nitroimidazoles and is used primarily for research purposes. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful in various analytical and research applications .

Applications De Recherche Scientifique

Hydroxy Metronidazole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification studies.

Biology: Employed in metabolic studies to understand the biotransformation of Metronidazole in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Metronidazole.

Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of antibiotics and antiparasitic agents .

Mécanisme D'action

Target of Action

Hydroxy Metronidazole-d4, a deuterated compound of Hydroxy Metronidazole, belongs to the class of nitroimidazoles . It is a metabolite of Metronidazole , which is a commonly used antibiotic, belonging to the nitroimidazole class of antibiotics . Metronidazole is frequently used to treat gastrointestinal infections as well as trichomoniasis, giardiasis, and amebiasis, which are parasitic infections .

Mode of Action

It is possible that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis .

Biochemical Pathways

Nitroimidazoles, including Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . Metronidazole is found in all tissues in mice and rats, after oral or intravenous administration . A 2-compartment open model analysis described the serum concentration-time curve with a rapid a (distribution) phase (half-life 1.24 hours) and a slower β (elimination) phase (half-life 9.76 hours). Metronidazole has a large apparent volume of distribution and serum protein binding of 20% or less .

Result of Action

The molecular and cellular effects of Metronidazole’s action result in its effectiveness against a wide variety of infections. It treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities . Metronidazole is an effective treatment for some anaerobic bacterial infections .

Action Environment

The action, efficacy, and stability of this compound, like its parent compound Metronidazole, can be influenced by environmental factors such as oxygen levels. The reductive activation of Metronidazole, a key part of its mode of action, occurs under low oxygen tension . Therefore, the environment in which the drug is administered can significantly impact its effectiveness.

Analyse Biochimique

Biochemical Properties

Hydroxy Metronidazole-d4, like Metronidazole, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of the nitro group in this compound is a key step in its activation .

Cellular Effects

The activated form of this compound exerts its effects on various types of cells, particularly anaerobic bacteria . It inhibits the organisms at levels considered susceptible for Metronidazole .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of its nitro group under low oxygen tension, leading to the fragmentation of the imidazole ring and the formation of cytotoxic metabolites . These metabolites are believed to interact with DNA, causing damage and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent, with its cytotoxic effects becoming more pronounced over time

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the same enzymes as Metronidazole, leading to the formation of various metabolites . These metabolites can have different effects on metabolic flux and metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydroxy Metronidazole-d4 is synthesized by incorporating deuterium into Hydroxy Metronidazole. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxy Metronidazole-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroimidazole derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

Hydroxy Metronidazole-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications. Similar compounds include:

Metronidazole: The parent compound with similar antimicrobial properties.

Hydroxy Metronidazole: The non-deuterated form with similar biological activity.

Other Nitroimidazoles: Compounds such as Tinidazole and Secnidazole, which also possess antimicrobial properties but differ in their pharmacokinetic profiles and specific applications .

This compound stands out due to its enhanced stability and utility in isotope-labeled studies, making it a valuable tool in scientific research.

Activité Biologique

Hydroxy Metronidazole-d4 is a deuterated derivative of Hydroxy Metronidazole, a compound belonging to the nitroimidazole class. It is primarily recognized for its antimicrobial properties and is utilized in various scientific and medical research applications. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, metabolic pathways, and its effectiveness against anaerobic bacteria.

This compound functions similarly to its parent compound, Metronidazole. The drug is activated under low oxygen conditions, where the nitro group is reduced, leading to the formation of cytotoxic metabolites that interfere with nucleic acid synthesis in target organisms, particularly anaerobic bacteria and protozoa. This mechanism involves:

- Reduction of Nitro Group : The nitro group of this compound is reduced by anaerobic bacteria, producing reactive intermediates.

- DNA Binding : These intermediates bind to DNA and electron transport proteins, inhibiting nucleic acid synthesis and leading to cell death .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound shares similar absorption characteristics with Metronidazole. It is rapidly absorbed in the gastrointestinal tract, with significant plasma concentrations achieved shortly after administration. The compound's pharmacokinetic profile includes:

- Absorption : Rapid absorption through the gastrointestinal mucosa.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily metabolized by hepatic enzymes to various metabolites, including the hydroxy and acid forms .

Biological Activity Against Anaerobic Bacteria

This compound exhibits significant antimicrobial activity against anaerobic bacteria. Research has shown that:

- The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of Metronidazole.

- In vitro studies indicate that the hydroxy metabolite retains approximately 65% of the activity of the parent compound against various strains of Bacteroides species .

Table 1: MIC Values for this compound Against Anaerobic Bacteria

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Bacteroides fragilis | 1.0 |

| Bacteroides distasonis | 1.0 |

| Bacteroides thetaiotaomicron | 1.0 |

| Bacteroides ovatus | 2.0 |

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of this compound in clinical settings:

- In Vitro Susceptibility Testing : A study assessed the susceptibility of clinical isolates of anaerobic bacteria to this compound using agar dilution techniques. Results demonstrated that while less active than Metronidazole, the hydroxy metabolite effectively inhibited bacterial growth at clinically relevant concentrations .

- Synergistic Effects : Research has indicated that combinations of this compound with other antimicrobial agents exhibit partial synergy against anaerobic pathogens, suggesting potential for enhanced therapeutic strategies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown that its absorption and metabolic pathways mirror those of Metronidazole, making it a useful compound for studying drug metabolism in biological systems .

Propriétés

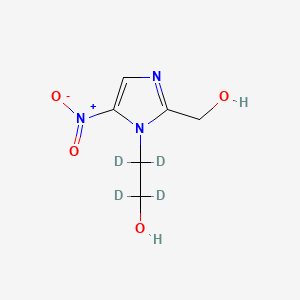

IUPAC Name |

1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHPOYAOLCAMIU-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694036 | |

| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-08-1 | |

| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.